molecular formula C6H5ClO2S B2458111 3-Chloro-5-methylthiophene-2-carboxylic acid CAS No. 229343-22-0

3-Chloro-5-methylthiophene-2-carboxylic acid

Cat. No.: B2458111
CAS No.: 229343-22-0
M. Wt: 176.61
InChI Key: BVJIMVUEBVROJS-UHFFFAOYSA-N
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Description

3-Chloro-5-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C6H5ClO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methylthiophene-2-carboxylic acid typically involves the chlorination of 5-methylthiophene-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:

5-Methylthiophene-2-carboxylic acid+SOCl23-Chloro-5-methylthiophene-2-carboxylic acid+SO2+HCl\text{5-Methylthiophene-2-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Methylthiophene-2-carboxylic acid+SOCl2​→3-Chloro-5-methylthiophene-2-carboxylic acid+SO2​+HCl

The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Substitution: Products include brominated or nitrated derivatives of the original compound.

    Nucleophilic Substitution: Products include esters or amides formed from the carboxylic acid group.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: Products include thiophenes with reduced functional groups.

Scientific Research Applications

3-Chloro-5-methylthiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine atom and the carboxylic acid group can influence its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-methylthiophene-2-carboxylic acid is unique due to the specific positioning of the chlorine and carboxylic acid groups on the thiophene ring. This arrangement imparts distinct electronic and steric properties, making it valuable for targeted chemical synthesis and specific applications in research and industry .

Properties

IUPAC Name

3-chloro-5-methylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c1-3-2-4(7)5(10-3)6(8)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJIMVUEBVROJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229343-22-0
Record name 3-chloro-5-methylthiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2-methoxycarbonyl-3-chloro-5-methylthiophene (1.3 g, 6.8 mmol) in ethanol (16 mL) was added aqueous sodium hydroxide (1 N, 16 mL, 16 mmol) and the mixture stirred at ambient temperature. After 3 hours the mixture was concentrated of all volatiles in vacuo. The residual solid was dissolved in water (60 mL), acidified with 1 N HCl and the solid collected by filtration to afford 1.2 g (95% yield) of 2-carboxy-3-chloro-5-methylthiophene as a white solid; NMR (CDCl3) 6.8 (s, 1), 2.5 (s, 3) ppm.
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Synthesis routes and methods II

Procedure details

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